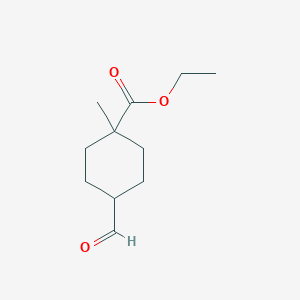
Ethyl4-formyl-1-methylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-formyl-1-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by a cyclohexane ring substituted with an ethyl ester group, a formyl group, and a methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-formyl-1-methylcyclohexane-1-carboxylate typically involves the esterification of 4-formyl-1-methylcyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of ethyl 4-formyl-1-methylcyclohexane-1-carboxylate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent reaction conditions ensures the production of a high-quality product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-formyl-1-methylcyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: 4-formyl-1-methylcyclohexane-1-carboxylic acid
Reduction: Ethyl 4-hydroxymethyl-1-methylcyclohexane-1-carboxylate
Substitution: Ethyl 4-substituted-1-methylcyclohexane-1-carboxylate derivatives.
Applications De Recherche Scientifique
Ethyl 4-formyl-1-methylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 4-formyl-1-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Ethyl 4-formyl-1-methylcyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methylcyclohexane-1-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
4-formyl-1-methylcyclohexane-1-carboxylic acid: Lacks the ethyl ester group, leading to different solubility and chemical properties.
Ethyl 4-hydroxymethyl-1-methylcyclohexane-1-carboxylate: Formed by the reduction of the formyl group, with different biological activities.
These comparisons highlight the unique structural features and reactivity of ethyl 4-formyl-1-methylcyclohexane-1-carboxylate, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
ethyl 4-formyl-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-14-10(13)11(2)6-4-9(8-12)5-7-11/h8-9H,3-7H2,1-2H3 |
Clé InChI |
DRKKCKNQSNEMEN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC(CC1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



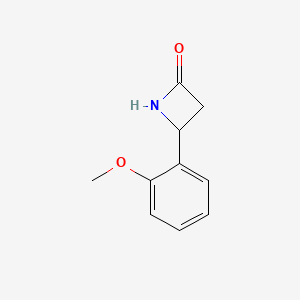


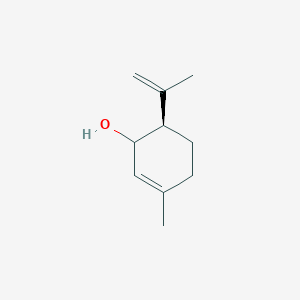

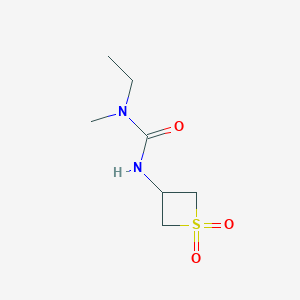

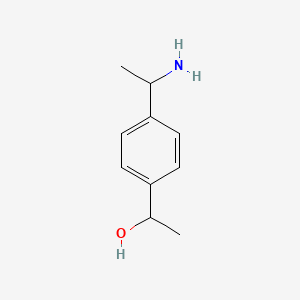

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)
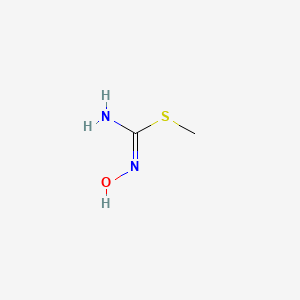

![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)
